molecular formula C21H16ClN3 B5869051 N-benzyl-6-chloro-4-phenylquinazolin-2-amine

N-benzyl-6-chloro-4-phenylquinazolin-2-amine

Cat. No.: B5869051
M. Wt: 345.8 g/mol
InChI Key: JAJQZEJUVVSQHK-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinazoline (B50416) Ring System in Chemical Biology and Medicinal Chemistry

First synthesized in 1895, the quinazoline ring system has a rich history in medicinal chemistry. mdpi.com Its derivatives have been found to possess a wide array of pharmacological activities, solidifying their importance in drug discovery and development. nih.gov The versatility of the quinazoline scaffold has led to its incorporation into numerous clinically approved drugs, particularly in the realm of oncology. nih.gov

The significance of the quinazoline core lies in its ability to interact with various biological targets, a property attributed to its unique structural and electronic features. This has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The broad spectrum of activities exhibited by quinazoline derivatives includes anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others. mdpi.comresearcher.life

Structural Features and Chemical Modifiability of Quinazoline Derivatives

The quinazoline ring is a planar system that offers multiple sites for chemical modification. This structural adaptability allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Key positions for substitution on the quinazoline ring, such as positions 2, 4, and 6, have been extensively explored to generate diverse libraries of compounds for biological screening. researchgate.net

The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available precursors like anthranilic acid. The chemical reactivity of the scaffold allows for the introduction of a variety of functional groups, leading to a wide range of derivatives with distinct pharmacological profiles. The stability of the quinazoline ring to metabolic degradation is another feature that makes it an attractive scaffold for drug design. researchgate.net

Rationale for Focused Academic Investigation of N-benzyl-6-chloro-4-phenylquinazolin-2-amine and Related Structures

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on structurally similar 2,4,6-trisubstituted quinazolines. The substituents on this particular molecule—a benzyl (B1604629) group at the 2-amino position, a chloro group at the 6-position, and a phenyl group at the 4-position—are common motifs in quinazoline-based compounds with demonstrated biological activity.

The presence of a halogen, such as chlorine, at the 6-position has been associated with enhanced antitumor activity in some quinazoline derivatives. nih.gov The substitution at the 4-position with an aryl group is a feature of many potent and selective enzyme inhibitors. Furthermore, the N-benzyl group at the 2-amine position can influence the molecule's lipophilicity and its interaction with target proteins. acs.org The combination of these structural features in this compound suggests a high potential for biological activity, making it a logical target for academic investigation within the broader search for novel therapeutic agents.

Overview of Research Avenues and Scholarly Contributions to the Understanding of this compound

Scholarly contributions to the understanding of this compound are likely encompassed within broader studies on libraries of quinazoline derivatives. Research avenues for this class of compounds are diverse and primarily focused on their potential therapeutic applications.

Key Research Areas for 2,4,6-Trisubstituted Quinazolines:

Research AreaFocus
Anticancer Activity Investigation of cytotoxic effects against various cancer cell lines. Studies often explore the mechanism of action, such as the induction of apoptosis or cell cycle arrest. nih.govnih.gov
Enzyme Inhibition Design and synthesis of derivatives as inhibitors of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.
Structure-Activity Relationship (SAR) Studies Systematic modification of the substituents at the 2, 4, and 6 positions to understand how these changes affect biological activity. This provides valuable information for the design of more potent and selective compounds. acs.org
Antibacterial and Antifungal Activity Screening of quinazoline libraries for activity against various pathogenic microorganisms.

While direct and extensive research on this compound is not prominent, the existing body of work on related quinazoline derivatives provides a strong foundation for its synthesis and biological evaluation. Future research will likely focus on elucidating its specific biological targets and potential as a lead compound for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-6-chloro-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQZEJUVVSQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 6 Chloro 4 Phenylquinazolin 2 Amine and Designed Analogues

Retrosynthetic Analysis of the N-benzyl-6-chloro-4-phenylquinazolin-2-amine Scaffold

A retrosynthetic analysis of this compound (I) suggests several key disconnections to identify potential starting materials. The primary bonds for disconnection are the C-N bonds of the quinazoline (B50416) ring and the C-C bond connecting the phenyl group at the 4-position.

One logical approach is to disconnect the N-benzyl group, leading to 2-amino-6-chloro-4-phenylquinazoline (II). Further disconnection of the 4-phenyl group via a Suzuki-type coupling reaction points to a halogenated precursor, such as 2-amino-4,6-dichloroquinazoline (III), and phenylboronic acid. Alternatively, the quinazoline ring itself can be deconstructed. A common strategy involves a [4+2] annulation, which would lead back to a substituted 2-aminobenzonitrile (B23959) or a 2-aminobenzophenone (B122507) derivative and a one-carbon source for the C2 position, along with the N-benzylamine component.

This analysis reveals key synthons and commercially available or readily synthesizable starting materials, such as substituted anthranilic acids, 2-aminobenzonitriles, and various coupling partners.

Established Synthetic Routes for Quinazoline Ring Formation

The formation of the quinazoline ring is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. These methods can be broadly categorized into cyclization reactions, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitutions.

Cyclization reactions are a cornerstone of quinazoline synthesis. One prevalent method is the reaction of 2-aminobenzonitriles with various electrophiles. For instance, 2-aminobenzonitriles can react with guanidine (B92328) carbonate to yield 2,4-diaminoquinazolines, although this often requires high temperatures. acs.org A more direct approach for 2-aminoquinazoline (B112073) derivatives involves the acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com In this reaction, the N-benzyl cyanamide (B42294) is protonated, increasing its electrophilicity for attack by the amino group of the 2-amino aryl ketone, leading to an amidine intermediate that subsequently cyclizes. mdpi.com

Another powerful strategy is the use of 2-azidobenzaldehydes in [4+2] annulation reactions. nih.gov These can undergo aza-Wittig reactions followed by cyclization to form the quinoline (B57606) ring system, a related heterocyclic structure, which highlights the versatility of annulation strategies in forming fused aromatic rings. nih.gov Benzannulation strategies, such as the N-heterocyclic carbene-catalyzed formal [4+2] benzannulation of enals with substituted pyrimidine-2,4-diones, also provide a route to quinazoline-2,4-diones. acs.org Furthermore, copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines offers an efficient pathway to quinazolin-4(1H)-ones. rsc.org

Table 1: Comparison of Selected Cyclization Strategies for Quinazoline Synthesis

Strategy Starting Materials Key Features Reference
Acid-Mediated [4+2] Annulation N-benzyl cyanamides, 2-amino aryl ketones Direct synthesis of 2-aminoquinazolines. mdpi.com
2-Azidobenzaldehyde-based [4+2] Annulation 2-azidobenzaldehydes, various dienophiles Versatile for various heterocyclic rings. nih.gov
Copper-Mediated Tandem Annulation Benzamides, amidines Efficient synthesis of quinazolin-4(1H)-ones. rsc.org
Guanidine Cyclization 2-aminobenzonitriles, guanidine carbonate Leads to 2,4-diaminoquinazolines. acs.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the quinazoline scaffold. researchgate.net The Suzuki-Miyaura coupling, in particular, is widely employed for the introduction of aryl and heteroaryl substituents. tandfonline.comnih.govtandfonline.com This reaction typically involves the coupling of a halogenated quinazoline with an arylboronic acid in the presence of a palladium catalyst and a base. tandfonline.comnih.gov

For the synthesis of 4-phenylquinazolines, a 4-chloroquinazoline (B184009) derivative can be effectively coupled with phenylboronic acid. nih.gov The choice of catalyst, such as Pd(dcpf)Cl2, has been shown to be efficient for the Suzuki coupling of quinazolines, even those containing unprotected amino groups. tandfonline.comtandfonline.com The reaction conditions, including the base, solvent, and temperature, can be optimized to achieve high yields. proquest.com For instance, a mixture of toluene (B28343) and water with Na2CO3 as the base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be effective. proquest.com

Table 2: Key Parameters in Palladium-Catalyzed Suzuki Coupling for Quinazoline Arylation

Parameter Common Examples Significance Reference
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, [Pd(PPh₃)₄] Influences reaction efficiency and substrate scope. nih.govproquest.com
Base Na₂CO₃, K₂CO₃, Cs₂CO₃ Activates the boronic acid and facilitates transmetalation. proquest.comnih.gov
Solvent System Toluene/water, DMF, Acetone/water Affects solubility of reactants and catalyst stability. nih.govproquest.com
Ligand dppf, PPh₃, Biarylphosphines Stabilizes the palladium catalyst and modulates its reactivity. mit.edu

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for introducing nucleophiles onto the quinazoline ring, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen. masterorganicchemistry.comchemistrysteps.com The 4-position of the quinazoline ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov

In the context of synthesizing this compound, if a 2,4-dichloro-6-substituted quinazoline is used as an intermediate, the chlorine at the 4-position can be selectively displaced by a nucleophile like benzylamine (B48309). nih.gov The regioselectivity of this substitution is well-documented, with the 4-position being significantly more reactive than the 2-position. nih.govresearchgate.net Reaction conditions typically involve a suitable solvent such as THF or ethanol (B145695), and may be carried out at room temperature or with heating. nih.govmdpi.com The presence of a base like diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated during the reaction. nih.gov

Development and Optimization of Specific Synthetic Pathways for this compound

Based on the established methodologies, a plausible synthetic pathway for this compound can be devised. A convergent approach is often preferred for efficiency.

A practical route could commence with the synthesis of a 2,4-dichloro-6-chloroquinazoline intermediate. This can be prepared from 5-chloroanthranilic acid. The synthesis of 2-amino-5-chlorobenzophenone (B30270) is a known process and can serve as a precursor. google.com

A potential synthetic sequence is as follows:

Formation of the Quinazoline Core: 5-chloro-2-aminobenzonitrile can be cyclized with a suitable one-carbon source to form a 6-chloro-2,4-dihydroxyquinazoline. Subsequent chlorination with a reagent like phosphoryl chloride (POCl₃) would yield 2,4,6-trichloroquinazoline (B1310484).

Selective Nucleophilic Aromatic Substitution: The highly reactive 4-chloro position of 2,4,6-trichloroquinazoline can be selectively substituted with benzylamine in a suitable solvent like isopropanol (B130326) or THF. This reaction is often performed at room temperature to favor monosubstitution at the 4-position, yielding N-benzyl-2,6-dichloroquinazolin-4-amine.

Suzuki Coupling: The remaining chlorine at the 2-position is less reactive towards nucleophilic substitution but can be arylated via a Suzuki coupling reaction. However, a more common strategy involves the initial synthesis of a 2-amino-4-chloro-6-chloroquinazoline. A more direct approach would be to perform a Suzuki coupling on a 4-chloro-6-chloro-2-(substituted)quinazoline with phenylboronic acid to introduce the phenyl group at the 4-position.

An alternative and more direct route is the acid-mediated [4+2] annulation. mdpi.com Starting with 2-amino-5-chlorobenzophenone and reacting it with N-benzyl cyanamide in the presence of an acid like HCl would directly lead to the formation of this compound. mdpi.com This method offers the advantage of constructing the desired scaffold in a single step from readily available precursors.

The isolation and purification of intermediates at each step are crucial for obtaining the final product in high purity. Techniques such as column chromatography, recrystallization, and trituration are commonly employed. proquest.com Spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for the characterization and confirmation of the structures of the intermediates and the final product. proquest.com

Reaction Condition Optimization (Solvent, Temperature, Catalyst Systems)

The successful synthesis of 2-aminoquinazoline derivatives is highly dependent on the meticulous optimization of reaction conditions. Key parameters such as solvent, temperature, and the choice of catalyst or mediator can significantly influence reaction efficiency, yield, and purity.

One effective method for constructing the 2-aminoquinazoline scaffold is the acid-mediated [4+2] annulation reaction between 2-amino aryl ketones and N-benzyl cyanamides. mdpi.comresearchgate.net The optimization of this reaction for a model synthesis of N-benzyl-4-methylquinazolin-2-amine involved screening various additives, solvents, and temperatures. Initially, using methanesulfonic acid (MsOH) as an additive in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) at 90°C yielded the product at 57%. mdpi.com A systematic study revealed that concentrated hydrochloric acid was the optimal mediator, increasing the yield to 73%. mdpi.com This highlights the critical role of the acid catalyst system in facilitating the cyclization.

Another prevalent route involves the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors. mdpi.com The regioselectivity of this reaction, favoring substitution at the C4 position, is consistently observed across various conditions. mdpi.com Solvents for this type of reaction range from alcohols like ethanol to aprotic polar solvents such as dimethylformamide (DMF). nih.govmdpi.com For instance, in the synthesis of tricyclic 4(3H)-quinazolinone derivatives, using DMF as a solvent resulted in cleaner reactions and higher yields compared to ethanol. nih.gov Temperature is also a crucial factor, with reactions often performed at elevated temperatures, sometimes under reflux or using microwave irradiation to shorten reaction times and improve yields. nih.govacs.orgnih.gov

The table below summarizes various reaction conditions used for the synthesis of analogous quinazoline derivatives, which can be adapted for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Quinazoline Synthesis

Reaction Type Substrates Catalyst/Mediator Solvent Temperature Yield Reference
[4+2] Annulation 2-Aminoacetophenone, N-benzyl cyanamide HCl HFIP 70°C High mdpi.comresearchgate.net
[4+2] Annulation 2-Aminoacetophenone, N-benzyl cyanamide MsOH HFIP 90°C 57% mdpi.com
SNAr 2,4-Dichloroquinazoline, Thiophen-2-ylmethanamine Et3N CH2Cl2 Room Temp. - acs.org
Suzuki Coupling 2-Chloro-N-benzylquinazoline intermediate, Boronic acid Pd(PPh3)4 / Na2CO3 1,2-dimethoxyethane 150°C (Microwave) - acs.org
SNAr 4-Chloro-6-halo-2-phenylquinazolines, Anilines Base-free THF:Water (1:1) - up to 96% nih.gov
Condensation Benzoxazinone intermediate, Hydrazine hydrate - DMF Reflux 68% nih.gov

Yield Enhancement and Side-Product Mitigation Strategies

Maximizing the yield of the desired product while minimizing the formation of impurities is a primary goal in synthetic chemistry. For this compound and its analogues, several strategies can be employed.

The choice of solvent is a key factor in mitigating side-product formation. As noted in the synthesis of certain quinazolinone derivatives, conducting the reaction in DMF led to a cleaner reaction profile compared to ethanol, which simplifies purification and improves the isolated yield of the target compound. nih.gov

Modern techniques such as microwave-assisted synthesis have proven effective in enhancing yields and reducing reaction times. For example, the Suzuki coupling of chloroquinazoline intermediates with boronic acids was successfully carried out at 150°C for 30 minutes in a microwave reactor. acs.org Similarly, a microwave-mediated, base-free amination of 4-chloroquinazolines in a THF/water mixture provided the desired 4-anilinoquinazolines in high yields (up to 96%). nih.gov This approach is not only efficient but also more environmentally sustainable due to the reduced use of organic solvents. nih.gov

Careful selection of reagents and catalysts is also paramount. In the acid-mediated synthesis of 2-aminoquinazolines, screening a variety of acidic additives demonstrated that hydrochloric acid was superior to others like methanesulfonic acid, directly leading to an improved yield. mdpi.com In other cases, the formation of undesirable side products can be avoided by choosing a synthetic route that proceeds under mild conditions. nih.gov For instance, some syntheses of quinazolinone derivatives are noted for proceeding with excellent yields and without the formation of undesirable side products. nih.gov

Advanced Purification Techniques for this compound and its Synthetic Intermediates

The purity of a synthesized compound is critical for its subsequent use. Therefore, advanced and efficient purification techniques are essential for isolating this compound and its intermediates from crude reaction mixtures.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in modern organic synthesis. Column chromatography using silica (B1680970) gel is the most frequently cited method for the purification of quinazoline derivatives. nih.govacs.orgrsc.org The choice of eluent (the solvent system that moves the compounds through the column) is critical for achieving good separation. Common solvent systems are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or chloroform. acs.orgrsc.org The polarity of the eluent is gradually increased to separate compounds based on their differential adsorption to the silica gel.

Examples of specific conditions used for compounds structurally related to this compound include:

Column chromatography on silica gel using petroleum ether/ethyl acetate (5:1) for various 4-phenyl quinazoline derivatives. acs.org

Flash column chromatography on silica gel with a hexane/ethyl acetate gradient for N-(4-(benzyloxy)benzyl)-6-chloro-2-methylquinolin-4-amine. nih.gov

Purification by column chromatography on silica gel using an eluent of CHCl₃-MeOH (49:1) for tricyclic quinazolinone derivatives. nih.gov

For higher purity requirements or for separating complex mixtures, High-Performance Liquid Chromatography (HPLC) is employed. Preparative HPLC can be used to isolate products with very high purity. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been purified using a semi-preparative HPLC system with a C18 column and a mobile phase of acetonitrile (B52724) and water. acs.org

Table 2: Examples of Chromatographic Purification for Quinazoline Analogues

Compound Type Chromatographic Method Stationary Phase Eluent/Mobile Phase Reference
4-Aryl Quinazolines Column Chromatography Silica Gel Petroleum Ether / Ethyl Acetate (5:1) acs.org
1-benzyl-5-chloro-4-phenylquinazolin-2(1H)-one Column Chromatography Silica Gel AcOEt / Hexane (1:2) rsc.org
Tricyclic Quinazolinones Column Chromatography Silica Gel CHCl₃ / MeOH (49:1) nih.gov
N-benzyl-pyrimidin-4-amine derivatives Preparative HPLC C18 Acetonitrile / Water with 0.1% TFA acs.org

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent.

Advanced Structural Characterization and Spectroscopic Analysis of N Benzyl 6 Chloro 4 Phenylquinazolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the definitive structural determination of organic molecules. For N-benzyl-6-chloro-4-phenylquinazolin-2-amine, a comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR methods would provide a complete picture of its chemical structure. Although specific spectral data for this exact compound are not extensively published, a thorough understanding can be extrapolated from the analysis of structurally related compounds.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignments

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals for the protons on the quinazoline (B50416) core, the phenyl substituent, the benzyl (B1604629) group, and the amine linker.

Quinazoline Core Protons: Protons on the chlorinated benzene (B151609) portion of the quinazoline system (H-5, H-7, and H-8) are expected in the downfield aromatic region (approximately 7.0-8.5 ppm) as a series of coupled multiplets. The electron-withdrawing nature of the chlorine atom at C-6 will influence the chemical shifts of the adjacent H-5 and H-7 protons. H-5 would likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet.

Phenyl Group Protons: The protons of the C-4 phenyl group are also predicted to be in the aromatic region, likely as a complex multiplet between 7.4 and 7.8 ppm.

Benzyl Group Protons: The five protons of the benzyl's phenyl ring are expected to resonate between 7.2 and 7.4 ppm. The two benzylic protons (CH₂) attached to the nitrogen would appear as a distinct singlet or a doublet (if coupled to the NH proton) in the aliphatic region, estimated to be around 4.5-5.0 ppm.

Amine Proton: The amine (NH) proton is expected to present as a broad singlet, with a chemical shift that can vary based on solvent and concentration, but typically falls within the 5.0-9.0 ppm range.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~7.8-8.2d
H-7~7.5-7.8dd
H-8~7.2-7.5d
C4-Phenyl-H~7.4-7.8m
Benzyl-H (aromatic)~7.2-7.4m
Benzyl-CH₂~4.5-5.0s or d
NH~5.0-9.0br s

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule, with signals expected in both aromatic and aliphatic regions.

Quinazoline Core Carbons: The carbon atoms of the quinazoline ring system are predicted to resonate between 110-165 ppm. The chemical shift of the carbon atom bonded to chlorine (C-6) will be influenced by the halogen's electronegativity. Quaternary carbons, such as C-2, C-4, and the bridgehead carbons, are expected to show signals of lower intensity.

Phenyl and Benzyl Group Carbons: The carbons of the C-4 phenyl and benzyl rings will produce a series of signals in the aromatic region (approximately 120-140 ppm). The benzylic carbon (CH₂) is anticipated in the aliphatic region, likely around 45-55 ppm. For comparison, the benzylic carbon in N-benzylaniline is observed at 48.38 ppm. rsc.org

Predicted ¹³C NMR Data
Carbon AtomsPredicted Chemical Shift (δ, ppm)
C-2~160
C-4~165
C-5~125
C-6~130
C-7~128
C-8~115
Quaternary quinazoline carbons~120-150
C4-Phenyl carbons~128-140
Benzyl-CH₂~45-55
Benzyl carbons (aromatic)~127-140

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To definitively assign all proton and carbon signals and to confirm the molecular connectivity, two-dimensional NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships, for instance, between the coupled protons on the quinazoline ring (H-5, H-7, H-8) and within the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons they are attached to, which is vital for assigning the signals of protonated aromatic carbons and the benzylic CH₂ group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high precision. By providing an accurate mass measurement, HRMS can confirm the molecular formula of this compound as C₂₁H₁₆ClN₃. A close match between the calculated exact mass for the protonated molecule [M+H]⁺ and the experimentally measured value provides strong evidence for the correct molecular formula. mdpi.comacs.org

Predicted HRMS Data
IonCalculated m/z
[C₂₁H₁₆ClN₃ + H]⁺346.1106
[C₂₁H₁₆ClN₃ + Na]⁺368.0925

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Cl bonds.

N-H Stretching: A sharp to moderately broad band between 3300-3500 cm⁻¹ would indicate the secondary amine (N-H) stretch.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, with the aliphatic C-H stretch of the benzyl CH₂ group just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching of C=N and C=C bonds in the quinazoline and phenyl rings will result in sharp absorptions in the 1450-1650 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretch is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N and C=C Stretch1450 - 1650
C-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, especially in conjugated systems. The extended π-system of the 4-phenylquinazoline (B11897094) core, along with the benzyl group, is expected to produce characteristic absorption bands. The spectrum will likely show multiple absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions. The UV-Vis spectrum of the related 6-chloroquinoline (B1265530) shows absorption bands that are influenced by the chloro-substitution. dergipark.org.tr

Predicted UV-Vis Data
TransitionPredicted λ_max Range (nm)
π→π250 - 350
n→π> 350

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis

Detailed Research Findings

Should crystallographic data for this compound be determined, a detailed analysis would be presented. This would involve a discussion of the key structural features, including the planarity of the quinazoline ring system and the relative orientations of the benzyl and phenyl substituents. The analysis would also detail any intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the packing of the molecules in the crystal lattice.

Data Tables

The crystallographic study would generate a series of data tables that precisely define the molecular structure. Below are examples of the types of tables that would be included.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC21H16ClN3
Formula weight345.83
Temperature[Value] K
Wavelength[Value] Å
Crystal system[e.g., Monoclinic, Orthorhombic, etc.]
Space group[e.g., P21/c]
Unit cell dimensionsa = [Value] Å, α = [Value] °
b = [Value] Å, β = [Value] °
c = [Value] Å, γ = [Value] °
Volume[Value] ų
Z[Value]
Density (calculated)[Value] Mg/m³
Absorption coefficient[Value] mm⁻¹
F(000)[Value]
Crystal size[Value] x [Value] x [Value] mm³
Theta range for data collection[Value] to [Value] °
Index ranges-h≤k≤h, -k≤l≤k, -l≤m≤l
Reflections collected[Value]
Independent reflections[Value] [R(int) = [Value]]
Completeness to theta[Value] %
Absorption correction[e.g., Multi-scan]
Refinement methodFull-matrix least-squares on F²
Data / restraints / params[Value] / [Value] / [Value]
Goodness-of-fit on F²[Value]
Final R indices [I>2σ(I)]R1 = [Value], wR2 = [Value]
R indices (all data)R1 = [Value], wR2 = [Value]
Largest diff. peak and hole[Value] and [Value] e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound.

Atom 1Atom 2Length (Å)
Cl1C6[Value]
N1C2[Value]
N1C8a[Value]
N2C2[Value]
N2C(benzyl)[Value]
C4C(phenyl)[Value]
.........

Table 3: Selected Bond Angles (°) for this compound.

Atom 1Atom 2Atom 3Angle (°)
N1C2N2[Value]
C2N1C8a[Value]
C4C4aC8a[Value]
C2N2C(benzyl)[Value]
............

Chemical Reactivity and Derivatization Strategies of the N Benzyl 6 Chloro 4 Phenylquinazolin 2 Amine Scaffold

Functional Group Interconversions on the Quinazoline (B50416) Nucleus

The quinazoline ring of N-benzyl-6-chloro-4-phenylquinazolin-2-amine offers several avenues for functional group interconversions, primarily centered around the C-6 chloro substituent. This position is amenable to various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functionalities.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The chlorine atom at the C-6 position can be replaced with aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling with the corresponding boronic acids or esters. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. For a 6-chloroquinazoline (B2678951) scaffold, this transformation allows for the introduction of diverse substituents to probe the steric and electronic requirements of this position for biological activity.

Buchwald-Hartwig Amination: The C-6 chloro group can be converted to a variety of substituted amino groups through the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed reaction with primary or secondary amines offers a direct route to explore the impact of different amine functionalities at this position. The choice of phosphine ligand is crucial for the success of this transformation. wikipedia.org

Sonogashira Coupling: The introduction of alkynyl groups at the C-6 position can be achieved via Sonogashira coupling with terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a means to extend the scaffold and introduce linear, rigid moieties.

Heck Coupling: Alkenyl substituents can be installed at the C-6 position through the Heck coupling reaction with various alkenes. This palladium-catalyzed reaction allows for the incorporation of unsaturated side chains.

The following table summarizes potential functional group interconversions at the C-6 position:

Reaction TypeReagents and ConditionsResulting Functional Group at C-6
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseAryl, heteroaryl, alkyl
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, base-NR¹R²
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalyst, base-C≡C-R
Heck CouplingAlkene, Pd catalyst, baseAlkenyl

Strategic Modification of the N-benzyl Moiety and Phenyl Substituent for SAR Studies

For comprehensive Structure-Activity Relationship (SAR) studies, systematic modification of the peripheral substituents is essential. In the this compound scaffold, both the N-benzyl group and the C-4 phenyl ring are key targets for derivatization.

Modification of the N-benzyl Moiety:

The N-benzyl group can be readily varied by synthesizing analogues with different substituted benzylamines. This allows for the exploration of the effects of electron-donating and electron-withdrawing groups on the benzyl (B1604629) ring, as well as the influence of steric bulk. Furthermore, the benzyl group can be replaced with other alkyl or aryl substituents to probe the importance of the benzylic methylene (B1212753) and the aromatic ring for biological activity.

Modification of the C-4 Phenyl Substituent:

The phenyl group at the C-4 position can be modified by employing substituted 2-aminobenzophenones in the initial synthesis of the quinazoline core. mdpi.com Alternatively, if the synthesis starts from a 4-chloroquinazoline (B184009) precursor, the C-4 phenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This allows for the synthesis of analogues with a wide range of substituents on the C-4 phenyl ring, enabling a detailed investigation of its role in receptor binding or enzyme inhibition.

The following table outlines strategies for modifying these moieties for SAR studies:

MoietyDerivatization StrategyPurpose of Modification
N-benzylUse of variously substituted benzylamines in synthesisInvestigate electronic and steric effects of the benzyl substituent.
Replacement with other alkyl or aryl aminesDetermine the importance of the benzyl group for activity.
C-4 PhenylUse of substituted 2-aminobenzophenones in synthesisExplore the influence of substituents on the C-4 phenyl ring.
Suzuki-Miyaura coupling with substituted phenylboronic acidsSystematically probe the SAR of the C-4 phenyl substituent.

Synthesis of Libraries of this compound Analogues

The generation of a library of analogues based on the this compound scaffold is crucial for identifying lead compounds with improved potency and selectivity. This can be achieved through a variety of synthetic strategies that allow for the systematic introduction of diverse substituents at key positions.

As discussed in section 4.1, the C-6 position is a prime site for diversification using palladium-catalyzed cross-coupling reactions. A library of analogues can be efficiently synthesized by reacting the parent 6-chloro compound with a diverse set of boronic acids, amines, alkynes, and alkenes.

For the C-4 position, a divergent synthetic approach can be employed starting from a common 2-amino-6-chloro-4-hydroxyquinazoline intermediate. Activation of the 4-hydroxyl group to a 4-chloro substituent provides a reactive handle for subsequent Suzuki-Miyaura coupling with a library of phenylboronic acids.

The following table provides examples of substituents that can be introduced at these positions:

PositionReaction TypeExample Substituents
C-6Suzuki-Miyaura4-methoxyphenyl, 3-pyridyl, furan-2-yl
C-6Buchwald-HartwigMorpholino, piperidinyl, N-methylanilino
C-4Suzuki-Miyaura4-fluorophenyl, 3,4-dimethoxyphenyl, 2-naphthyl

The synthesis of this compound can be adapted to introduce a wide variety of substituents on the 2-amino group. mdpi.com By starting with a 2,6-dichloro-4-phenylquinazoline (B187182) intermediate, a library of analogues can be generated by reacting it with a diverse collection of primary and secondary amines. This allows for the exploration of a broad chemical space around the 2-amino position.

Examples of amines that can be used for this purpose are presented in the table below:

Amine TypeExample Amines
Substituted Benzylamines4-methoxybenzylamine, 3-chlorobenzylamine, 2-(trifluoromethyl)benzylamine
Aliphatic AminesCyclohexylamine, isobutylamine, N-methylpropylamine
Heterocyclic AminesFurfurylamine, 2-thiophenemethylamine, 4-picolylamine

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

When performing derivatization reactions on a molecule with multiple potential reaction sites, such as a di- or tri-substituted quinazoline, regioselectivity becomes a critical consideration. In the context of the this compound scaffold, if one were to start with a 2,6-dichloro-4-phenylquinazoline intermediate, the relative reactivity of the C-2 and C-6 chloro groups would determine the outcome of nucleophilic substitution reactions. Generally, in nucleophilic aromatic substitution reactions on quinazolines, the C-4 position is the most electrophilic and therefore the most reactive, followed by the C-2 position. The reactivity of the C-6 position is typically lower. Therefore, in a 2,6-dichloro-4-phenylquinazoline, nucleophilic attack would be expected to occur preferentially at the C-2 position.

In the case of palladium-catalyzed cross-coupling reactions, the regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For a dihaloquinazoline, selective reaction at one position over the other can often be achieved, allowing for the sequential introduction of different functional groups.

Stereoselectivity:

For the this compound scaffold and its common derivatives, stereoselectivity is not a major concern as there are no chiral centers in the parent molecule. However, if chiral substituents are introduced, for example, by using a chiral amine in a Buchwald-Hartwig amination at the C-6 position, or by using a chiral benzylamine (B48309) at the 2-amino position, then diastereomeric products could be formed. In such cases, the stereochemical outcome of the reaction would need to be determined, and chromatographic separation of the diastereomers might be necessary. The use of chiral catalysts or auxiliaries could potentially be employed to achieve stereoselective synthesis of a particular enantiomer or diastereomer.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Benzyl 6 Chloro 4 Phenylquinazolin 2 Amine Analogues

Systematic Elucidation of the Impact of Structural Modifications on Biological Activity

The N-benzyl group at the 2-amino position is a critical determinant of biological activity, primarily through its contribution to the molecule's lipophilicity and its potential for specific hydrophobic and aromatic interactions within a target's binding site. The size, conformation, and electronic nature of this group can significantly impact the compound's affinity and efficacy.

Research on related benzo[g]quinazoline (B13665071) derivatives has shown that an N-benzyl substitution results in greater activity compared to smaller N-alkyl groups like N-ethyl or N-methyl. nih.gov This enhancement is often attributed to the increased lipophilicity conferred by the benzyl (B1604629) group, which can facilitate membrane permeability and improve access to intracellular targets. nih.gov Furthermore, the aromatic phenyl ring of the benzyl moiety can engage in favorable π-π stacking or hydrophobic interactions with complementary residues in a protein's active site, thereby anchoring the ligand and enhancing binding affinity. acs.org

In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural motif, the substitution on the benzyl group's phenyl ring was well-tolerated, allowing for the introduction of various functionalities to probe the binding pocket and fine-tune activity. scispace.com For instance, replacing the phenyl ring with pyridine (B92270) rings resulted in potent analogues, highlighting the importance of this region for establishing key interactions. scispace.com The flexibility of the benzyl group, allowing rotation around the CH₂-N bond, enables it to adopt various conformations to optimize its fit within the binding pocket.

Compound AnalogueN-SubstituentRelative Activity/PotencyReference
Benzo[g]quinazoline Analogue 1-CH₃Lower nih.gov
Benzo[g]quinazoline Analogue 2-CH₂CH₃Moderate nih.gov
Benzo[g]quinazoline Analogue 3-CH₂PhHigher nih.gov

Halogen substitution on the quinazoline (B50416) core is a widely employed strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability, thereby influencing biological activity. The 6-chloro group in the N-benzyl-6-chloro-4-phenylquinazolin-2-amine scaffold plays a significant role in this regard.

Structure-activity relationship studies on various quinazoline series have consistently demonstrated that the presence of a halogen, particularly at the C-6 position, is often beneficial for bioactivity. acs.org The chloro group is a moderately lipophilic, electron-withdrawing substituent. Its electronic influence can alter the pKa of the quinazoline nitrogen atoms, potentially affecting the molecule's ionization state and its ability to form crucial hydrogen bonds with the target receptor. acs.org

In a study focused on 4-anilinoquinazolines as mGlu5 antagonists, various substituents at the 6-position were evaluated. nih.gov The results indicated that a 6-chloro group conferred potency comparable to other halogens like bromine and the electron-withdrawing nitro group. In contrast, analogues with electron-donating (methoxy) or less lipophilic (cyano) groups at this position were found to be less potent. nih.gov This suggests that an electron-withdrawing and lipophilic character at the 6-position is favorable for this particular biological target. This principle is a recurring theme in the development of quinazoline-based kinase inhibitors, where 6- and 7-substitutions are key to achieving high potency and selectivity. nih.gov

4-Anilinoquinazoline (B1210976) Analogue6-SubstituentmGlu5 IC₅₀ (nM)Reference
1-Cl256 nih.gov
8-F1970 nih.gov
9-Br174 nih.gov
10-NO₂Comparable to halogens nih.gov
11-OCH₃>10,000 nih.gov
12-CNLess potent nih.gov

The substituent at the C-4 position of the quinazoline ring is pivotal for ligand-target recognition, often acting as a primary determinant of a compound's mechanism of action and target selectivity. In the case of this compound, the 4-phenyl group (as part of a 4-anilino-like moiety) is crucial for anchoring the molecule within the binding site of many protein targets, particularly kinases.

The 4-anilinoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, especially for the development of ATP-competitive kinase inhibitors. nih.gov In this context, the quinazoline core mimics the adenine (B156593) ring of ATP, while the 4-anilino group projects into a hydrophobic pocket adjacent to the ATP binding site. mdpi.com The phenyl ring itself can form critical hydrophobic and van der Waals interactions with non-polar amino acid residues.

SAR studies on numerous 4-anilinoquinazoline-based inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), have shown that modifications to this phenyl ring are critical for potency and selectivity. nih.gov For example, small, lipophilic groups at the meta-position (3'-position) of the aniline (B41778) ring are often favored for potent EGFR inhibition. nih.gov The nature and position of substituents on this ring dictate how it is oriented within the hydrophobic pocket and can introduce additional interactions, such as hydrogen bonds or halogen bonds, further enhancing affinity. mdpi.com The new results indicated that quinazoline derivatives with an electron-withdrawing group substituted on the 4-aniline ring exhibit better biological activities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinazoline derivatives, QSAR has been instrumental in understanding the specific physicochemical properties that govern their inhibitory potential and in guiding the design of new, more potent analogues. mdpi.comresearchgate.net

Ligand-based drug design, which is applied when the three-dimensional structure of the target is unknown, relies heavily on the information derived from a set of active molecules. QSAR models are a cornerstone of this approach. These models are built by calculating a variety of molecular descriptors for each compound in a series and then using statistical methods to find the best correlation with their measured biological activities (e.g., IC₅₀ or pIC₅₀ values). researchgate.net

For quinazoline-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish activity. For example, CoMFA/CoMSIA maps might indicate that:

Sterically favorable regions (Green contours): Areas where bulky substituents are predicted to increase activity.

Sterically unfavorable regions (Yellow contours): Areas where bulky groups may cause steric clashes and reduce activity.

Electropositive-favored regions (Blue contours): Areas where positively charged or electron-poor groups are beneficial.

Electronegative-favored regions (Red contours): Areas where negatively charged or electron-rich groups enhance activity.

A typical QSAR study on quinazolin-4(3H)-one derivatives as breast cancer inhibitors yielded a statistically robust model, which was then used to predict the activity of newly designed compounds. mdpi.comresearchgate.net The quality of a QSAR model is assessed by several statistical parameters, as shown in the table below.

ParameterDescriptionTypical Value for a Good ModelReference
Coefficient of determination (goodness of fit)> 0.6 mdpi.comresearchgate.net
Q² or R²cv Cross-validated correlation coefficient (internal predictive ability)> 0.5 mdpi.comresearchgate.net
R²pred Predictive correlation coefficient for an external test set (external predictive ability)> 0.6 mdpi.comresearchgate.net

These models have successfully guided the structural modification of quinazoline scaffolds, leading to the identification of analogues with improved inhibitory potency against targets like EGFR. researchgate.netnih.gov

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The ability of a ligand to adopt a low-energy conformation that is complementary to the topography of its target's binding site is a prerequisite for effective binding. For a molecule like this compound, which possesses several rotatable bonds, conformational analysis is key to understanding its biological performance.

The key sources of conformational flexibility in this scaffold are the rotation around the bonds connecting the N-benzyl and 4-phenyl groups to the quinazoline core.

N-benzyl Group Conformation: The single bond between the benzyl methylene (B1212753) group (-CH₂-) and the 2-amino nitrogen allows for considerable rotational freedom. This flexibility enables the benzyl's phenyl ring to orient itself within a binding pocket to maximize hydrophobic or π-stacking interactions. Conformational studies on related N-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that N-alkylation can favor specific folded or extended conformations, which in turn influences their interaction with biological targets.

The biologically active conformation is the specific spatial arrangement of the molecule when it is bound to its target. This conformation may not be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from ligand-target interactions. Therefore, designing analogues with a conformational preference that closely matches the bioactive conformation can lead to a significant increase in binding affinity and biological potency.

Physicochemical Property Tuning and its Effects on Biological Pathways

The physicochemical properties of a drug molecule, such as its acidity/basicity (pKa), lipophilicity, and polar surface area (PSA), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Tuning these properties through structural modification is a central aspect of drug design, as it directly impacts a compound's ability to reach its biological target and elicit a therapeutic effect.

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a key predictor of a drug's cell permeability. Generally, compounds with a lower PSA (< 140 Ų) are more likely to passively diffuse across cell membranes and exhibit good oral bioavailability. researchgate.net The nitrogen atoms of the quinazoline core and the 2-amino group are the main contributors to the PSA of this compound. Modifications that add polar groups (e.g., hydroxyl, carboxyl) would increase the PSA, potentially reducing cell permeability but increasing aqueous solubility. Conversely, masking these polar groups or adding non-polar substituents would decrease the PSA.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid versus an aqueous environment. This property influences solubility, membrane permeability, plasma protein binding, and metabolism. The N-benzyl and 4-phenyl groups, along with the 6-chloro atom, contribute significantly to the lipophilicity of the parent scaffold. Tuning logP is a balancing act: while high lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity. Therefore, optimizing the lipophilicity of analogues by modifying these substituents is crucial for achieving a desirable pharmacokinetic profile. nih.gov

By systematically altering the substituents on the this compound scaffold, medicinal chemists can fine-tune these physicochemical properties to optimize the molecule's journey through various biological pathways, from absorption into the bloodstream to interaction with its intracellular target.

Molecular Mechanisms of Biological Interaction and Target Identification for N Benzyl 6 Chloro 4 Phenylquinazolin 2 Amine

Identification and Validation of Specific Molecular Targets

The biological activity of N-benzyl-6-chloro-4-phenylquinazolin-2-amine is predicated on its interaction with specific molecular targets within the cell. Research into the quinazoline (B50416) class of compounds has revealed several key proteins and macromolecules that are likely to be modulated by this agent.

The quinazoline core is a well-established pharmacophore for enzyme inhibitors, particularly those targeting kinases and deubiquitinases.

Tyrosine Kinases: Anilinoquinazoline derivatives have been identified as a class of inhibitors with high affinity and specificity for the tyrosine kinase domain of enzymes like c-Src. nih.gov Deregulated c-Src activity is implicated in tumor invasion and metastasis, making it a critical target in oncology. nih.gov The structural similarity of this compound to these anilinoquinazolines suggests it may also exhibit inhibitory activity against tyrosine kinases.

Deubiquitinases (DUBs): The ubiquitin-proteasome system is a key regulator of cellular protein homeostasis, and its dysregulation is linked to various diseases, including cancer. Deubiquitinases (DUBs) are enzymes that reverse the process of ubiquitination. Structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov This complex is a known regulator of the DNA damage response. acs.orgnih.gov Inhibition of USP1/UAF1 leads to increased monoubiquitination of PCNA and FANCD2, key proteins in DNA repair pathways, and can sensitize cancer cells to DNA-damaging agents. acs.org Given the structural parallels, this compound may exert its effects through a similar mechanism of DUB inhibition.

Potential Enzyme Targets of Quinazoline Derivatives

Enzyme ClassSpecific EnzymeObserved Effect of Related CompoundsPotential Implication for this compound
Tyrosine Kinasesc-SrcHigh affinity and specific inhibition by anilinoquinazolines. nih.govPotential for inhibition of signaling pathways involved in cell proliferation and metastasis.
DeubiquitinasesUSP1/UAF1Nanomolar inhibition by N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.orgnih.govPossible disruption of DNA damage response pathways.

A significant body of research has identified the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, as a high-affinity target for 4-phenylquinazoline (B11897094) derivatives.

Translocator Protein (TSPO): A series of 4-phenylquinazoline-2-carboxamides, which share the core structure of this compound, have been shown to bind to TSPO with high affinity, with some derivatives exhibiting Ki values in the nanomolar and even picomolar range. nih.gov The binding of these ligands to TSPO has been associated with the induction of apoptosis. The N-benzyl substituent, while in some contexts can lead to a decrease in affinity due to steric hindrance, is a common feature in many TSPO ligands. nih.gov The high affinity of the 4-phenylquinazoline scaffold for TSPO suggests that this compound is also likely to be a potent TSPO ligand.

Reported Binding Affinities of Structurally Related Compounds to TSPO

Compound ClassReported Affinity (Ki)
4-phenylquinazoline-2-carboxamidesNanomolar to picomolar range nih.gov
Pyrazolopyrimidine acetamides (for comparison)0.06 to 25.37 nM nih.gov

Beyond specific enzyme and receptor targets, quinazoline derivatives have been shown to interact with other essential cellular macromolecules.

DNA: Certain quinazoline-based compounds have been found to interact with DNA. For instance, some 2-chloro-4-anilinoquinazoline derivatives have been shown to bind to calf thymus DNA through intercalation and groove binding. rsc.org Such interactions can disrupt DNA replication and transcription, leading to cell death. Molecular docking studies of related compounds have indicated strong binding affinities to DNA. rsc.org

Microtubules: The cytoskeleton, particularly microtubules, is another potential target. A study on 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a compound with a similar quinazoline core, demonstrated that it inhibited tubulin polymerization. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Elucidation of Cellular Pathway Modulation by this compound

The interaction of this compound with its molecular targets triggers a cascade of events that modulate various cellular pathways, ultimately leading to its observed biological effects.

A hallmark of many biologically active quinazoline derivatives is their ability to inhibit cell growth and induce apoptosis.

The induction of apoptosis is a common mechanism for many chemotherapeutic agents. For this compound, this is likely a multifactorial process stemming from its engagement with its molecular targets. The binding of related 4-phenylquinazoline ligands to TSPO has been shown to induce dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Furthermore, the inhibition of pro-survival signaling pathways through the targeting of tyrosine kinases, or the disruption of DNA repair mechanisms via deubiquitinase inhibition, can also contribute to the induction of apoptosis. nih.govacs.org Studies on other quinazoline derivatives have demonstrated potent apoptosis-inducing activity through the activation of caspases. nih.gov

Disruption of the normal progression of the cell cycle is a key mechanism by which many anticancer agents exert their effects. Research on compounds structurally related to this compound has revealed significant effects on cell cycle distribution. For instance, a phenylamine derivative, N-benzyl-N-methyldecan-1-amine, was found to induce G2/M phase arrest in human leukemia cells. nih.gov This arrest was associated with decreased expression of cyclin-dependent kinase (Cdk) 2 and Cdc2, and an increase in the Cdk inhibitor p21WAF1/CIP1. nih.gov Other related compounds have been shown to induce cell cycle arrest at either the G1 or G2 phase in different cancer cell lines. nih.gov This suggests that this compound may also perturb the cell cycle, contributing to its antiproliferative effects.

Modulation of Inflammatory Response Pathways

Quinazoline derivatives are recognized for their potential to modulate key pathways in the inflammatory response. researchgate.netmdpi.com A primary mechanism involves the inhibition of transcription factors that regulate the expression of pro-inflammatory genes. nih.gov

One of the most critical targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.org In inflammatory conditions, NF-κB activation leads to the transcription of genes for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov Certain quinazoline-based compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov

Another significant mechanism is the modulation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK). frontiersin.orgnih.gov These pathways are crucial for the production of inflammatory mediators. By inhibiting the phosphorylation of p38 and JNK, quinazoline-related molecules can suppress the inflammatory cascade. nih.govnih.gov

Furthermore, some quinazolines act as inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (c-AMP). nih.gov By inhibiting PDEs, these compounds increase c-AMP levels, which can in turn suppress the activation of immune cells and reduce the production of pro-inflammatory cytokines. nih.gov The anti-inflammatory effects of some derivatives are also attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

Antimicrobial Mechanisms of Action (e.g., against specific pathogens)

The quinazoline framework is a versatile scaffold for the development of antimicrobial agents with activity against a range of pathogens, including multidrug-resistant strains. researchgate.netnih.gov The mechanisms of action are diverse and depend on the specific substitutions on the quinazoline core.

A key target for some quinazoline derivatives is dihydrofolate reductase (DHFR) , an essential enzyme in the folic acid synthesis pathway of bacteria. researchgate.net Inhibition of DHFR disrupts the production of nucleotides, thereby halting DNA synthesis and replication, leading to a bactericidal effect. researchgate.net Optimized N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against multi-drug resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) through this mechanism, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 μM. researchgate.net

Other proposed mechanisms include:

Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some heterocyclic compounds are thought to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. acs.org

Disruption of Cell Membrane Integrity: The lipophilic nature of certain quinazoline molecules, enhanced by specific substituents, may allow them to integrate into and disrupt the bacterial cell membrane. eco-vector.com

Inhibition of Efflux Pumps: Some quinazoline derivatives have been shown to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the cell. eco-vector.com By blocking these pumps, the compounds can restore or enhance the efficacy of other antimicrobial drugs. eco-vector.com

The following table summarizes the antimicrobial activity of selected benzyl (B1604629) and quinazoline derivatives against common pathogens.

Compound ClassPathogenActivity (MIC)Reference
N²,N⁴-disubstituted quinazoline-2,4-diaminesAcinetobacter baumannii (MDR)As low as 0.5 µM researchgate.net
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (B92328) derivativeStaphylococcus aureus0.5 µg/mL mdpi.com
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeEscherichia coli1 µg/mL mdpi.com
3-(4-trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone derivativeStaphylococcus aureus1 µg/mL mdpi.com
N-hexyl substituted isatin-quinazolineGram-positive & Gram-negative bacteriaActive nih.gov

Advanced Biochemical and Cell-Based Assay Methodologies for Mechanism Elucidation

Reporter Gene Assays and High-Throughput Screening Approaches

Identifying the biological targets and mechanisms of action for compounds like this compound relies heavily on advanced screening methodologies.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of hundreds of thousands of compounds. acs.org Quantitative HTS (qHTS) involves testing compounds at multiple concentrations to generate dose-response curves and determine inhibitory concentrations (IC50 values) for a large library of molecules against a specific biological target. acs.org This approach was successfully used to identify small-molecule inhibitors of the deubiquitinating enzyme USP1/UAF1 from a library of over 400,000 compounds. acs.org

Reporter Gene Assays are a powerful cell-based tool used to study the regulation of gene expression. These assays are frequently employed to screen for compounds that modulate specific signaling pathways. For instance, a common reporter assay for inflammation studies uses a cell line (e.g., human THP-1Blue monocytic cells) engineered to contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. nih.gov When the NF-κB pathway is activated (e.g., by LPS), the reporter gene is expressed, and its product can be easily quantified. A decrease in the reporter signal in the presence of a test compound indicates inhibition of the NF-κB pathway. nih.gov

Immunoblotting and Flow Cytometry for Protein and Cellular State Analysis

Once hit compounds are identified through screening, further assays are needed to validate their mechanism at the protein and cellular level.

Immunoblotting (Western Blotting) is a fundamental technique used to detect and quantify specific proteins in a cell or tissue extract. acs.org This method is crucial for confirming that a compound affects its intended target protein. For example, after treating cells with quinazoline-based USP1/UAF1 inhibitors, immunoblotting was used to measure the levels of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a downstream target of the enzyme. acs.org An increase in ubiquitinated PCNA confirmed the compound's inhibitory effect on the deubiquitinating enzyme in a cellular context. acs.org

Flow Cytometry is a versatile technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is widely applied to assess cellular states such as apoptosis (cell death) and cell cycle progression. After treatment with a bioactive compound, cells can be stained with specific fluorescent dyes that bind to DNA or markers of apoptosis. Flow cytometry can then quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or identify cells undergoing apoptosis, providing insight into the compound's cytostatic or cytotoxic effects.

Enzymatic Activity Assays

To directly measure the inhibitory potency of a compound against a purified enzyme target, in vitro enzymatic activity assays are essential. These assays are critical for confirming direct target engagement and for structure-activity relationship (SAR) studies.

The design of the assay depends on the enzyme class. For kinases , a common format involves incubating the enzyme with its substrate (e.g., a peptide) and ATP. The inhibitory effect of a compound is measured by quantifying the amount of phosphorylated substrate, often using radioactivity or fluorescence-based detection methods. Several quinazoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values in the nanomolar range. mdpi.com

For other enzymes, such as lipoxygenases (LOX) , activity can be measured by monitoring the formation of the product from a substrate like linoleic acid. mdpi.com Similarly, assays for phosphodiesterases (PDEs) measure the enzyme's ability to convert c-AMP to its inactive form. nih.gov The results from these assays, typically expressed as an IC50 value, represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below presents examples of quinazoline derivatives and their inhibitory activities against specific enzyme targets.

Compound Class/DerivativeEnzyme TargetActivity (IC₅₀)Reference
Pyrazolo[5,1-b]quinazoline derivativeCyclooxygenase 2 (COX-2)47 nM nih.gov
Pyrazolo[5,1-b]quinazoline derivative5-Lipoxygenase (5-LOX)2.3 µM nih.gov
4-Arylamino-6-(5-substituted furan-2-yl)quinazoline derivativeEGFR (wild type)5.06 nM mdpi.com
3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivativeCell Growth (MCF-7)2.09 µM mdpi.com
3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivativeCell Growth (HepG2)2.08 µM mdpi.com

Computational and Theoretical Chemistry Investigations of N Benzyl 6 Chloro 4 Phenylquinazolin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Binding Mode Prediction and Critical Residue Identification

No studies were found that predicted the binding mode or identified critical amino acid residues for the interaction of N-benzyl-6-chloro-4-phenylquinazolin-2-amine with any specific protein target.

Scoring Function Validation and Optimization

There is no available information on the validation or optimization of scoring functions for assessing the binding affinity of this compound.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics

Trajectory Analysis for Ligand-Target Stability and Flexibility

No molecular dynamics simulation studies have been published that analyze the stability and flexibility of the this compound-protein complex.

Free Energy Perturbation Methods for Binding Affinity Calculations

No research was identified that employed free energy perturbation methods to calculate the binding affinity of this compound to a biological target.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

There are no published pharmacophore models based on this compound, nor have any virtual screening campaigns been reported using this compound as a template for the discovery of novel ligands.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for large organic molecules, providing a balance between accuracy and computational cost. DFT calculations allow for the optimization of the molecule's ground-state geometry and the determination of various electronic properties that govern its behavior. semanticscholar.org For quinazoline (B50416) derivatives, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets such as 6-31G* or 6-311G(d,p) are commonly employed to achieve reliable results. semanticscholar.orgbeilstein-journals.org

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org For quinazoline-based compounds, the distribution of these orbitals is key; typically, the HOMO may be located on electron-rich parts of the molecule, such as the phenyl and benzylamine (B48309) moieties, while the LUMO might be distributed across the electron-deficient quinazoline core. beilstein-journals.orgacs.org This separation of orbitals is indicative of intramolecular charge transfer (ICT) characteristics upon electronic excitation. beilstein-journals.org

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: The following values are illustrative for a molecule of this class, based on data from related quinazoline derivatives, as specific experimental or calculated data for this compound is not publicly available.)

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.4 eV
Hardness (η) Resistance to change in electron configuration2.2 eV
Softness (S) Reciprocal of hardness, indicates reactivity0.45 eV⁻¹
Electronegativity (χ) Tendency to attract electrons4.0 eV
Electrophilicity Index (ω) Measure of electrophilic power3.64 eV

DFT calculations are instrumental in predicting the reactivity of a molecule. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), quantify the molecule's stability and reactivity. semanticscholar.org For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. semanticscholar.org

Furthermore, these computational methods can elucidate reaction mechanisms. For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, DFT calculations have shown that the carbon atom at the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position. This explains the observed regioselectivity in substitution reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a potential reaction, providing deep insights into its feasibility and kinetics.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—what the body does to the drug—must be assessed. In silico ADME prediction tools, such as SwissADME and QikProp, use a molecule's structure to estimate its properties related to absorption, distribution, metabolism, and excretion. nih.goveco-vector.com These predictions are vital for early-stage drug discovery, helping to identify candidates with favorable drug-like properties and filter out those likely to fail in later clinical phases. tandfonline.comnih.gov

Key ADME parameters include:

Absorption: Evaluated by predicting gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 models).

Distribution: Assessed by predicting plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd).

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Related to the compound's solubility and clearance pathways.

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Table 2: Predicted ADME Properties for this compound (Note: These values are estimations based on computational models and trends observed in similar quinazoline structures.)

PropertyDescriptionPredicted Value/Classification
Molecular Weight Mass of the molecule~371.86 g/mol
LogP (Lipophilicity) Partition coefficient between octanol (B41247) and waterHigh (~5.2)
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms~38.15 Ų
Hydrogen Bond Donors Number of N-H or O-H bonds1
Hydrogen Bond Acceptors Number of N or O atoms3
Gastrointestinal (GI) Absorption Likelihood of absorption from the gutHigh
Blood-Brain Barrier (BBB) Permeant Ability to cross into the brainYes
Lipinski's Rule of Five Guideline for drug-likeness1 Violation (LogP > 5)
Bioavailability Score Overall probability of being a viable oral drug0.55

Future Research Directions and Emerging Paradigms for N Benzyl 6 Chloro 4 Phenylquinazolin 2 Amine Research

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Traditional batch synthesis methods for quinazoline (B50416) derivatives can be time-consuming and limited in scope. mdpi.com The future of synthesizing N-benzyl-6-chloro-4-phenylquinazolin-2-amine and its analogs lies in the adoption of novel, more efficient methodologies like flow chemistry and photoredox catalysis.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream rather than a flask. For the synthesis of the target quinazoline, a flow-based approach could offer significant advantages, including enhanced reaction speed, improved safety with hazardous reagents, superior reproducibility, and simplified scale-up. researchgate.net By precisely controlling parameters such as temperature, pressure, and reaction time, flow chemistry can lead to higher yields and purity, accelerating the production of a library of derivatives for structure-activity relationship (SAR) studies.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming complex chemical bonds under mild conditions. researchgate.netnih.govunimi.it This methodology could be particularly valuable for forging the C-N bonds central to the this compound structure. princeton.edu By using light to initiate catalytic cycles, researchers can access novel chemical transformations that are difficult to achieve with traditional thermal methods. dntb.gov.ua This opens the door to creating previously inaccessible analogs of the compound, potentially leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Integration of Multi-Omics Technologies (Proteomics, Metabolomics) for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, future research must move beyond single-target assays and embrace a systems-level approach. The integration of multi-omics technologies, such as proteomics and metabolomics, will be crucial for creating a comprehensive biological profile of the compound.

Proteomics: This technology allows for the large-scale study of proteins. By treating cells or tissues with the quinazoline compound and analyzing the resulting changes in the proteome, researchers can identify its direct molecular targets and downstream signaling pathways. bcm.edu Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can pinpoint which proteins the compound binds to directly, offering unbiased insights into its mechanism of action. nih.govebi.ac.uk This approach is vital for validating intended targets and discovering potential off-target effects that could lead to toxicity or new therapeutic indications.

Metabolomics: Complementing proteomics, metabolomics involves the comprehensive analysis of small molecule metabolites within a biological system. nih.gov By profiling the metabolic changes that occur in response to treatment with this compound, scientists can gain a functional readout of its cellular effects. nih.gov This can reveal which metabolic pathways are perturbed by the compound, providing critical information about its functional consequences and potential biomarkers for its activity.

Development of Targeted Degradation Strategies (e.g., PROTACs) utilizing the Quinazoline Scaffold

The quinazoline scaffold is a "privileged" structure in drug discovery, known for its ability to bind to a variety of protein targets. This makes this compound an excellent candidate for incorporation into novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs).

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The quinazoline moiety of this compound could be developed as the target-binding ligand. By attaching a suitable linker and an E3 ligase ligand, a PROTAC could be created to induce the targeted degradation of a specific protein implicated in disease. This strategy offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein rather than just blocking its active site, potentially leading to a more profound and durable therapeutic effect. acs.org

Advanced Imaging Techniques for Tracing Compound Distribution and Target Engagement

Understanding where a compound goes in the body and confirming that it interacts with its intended target are critical steps in drug development. Advanced imaging techniques offer a non-invasive way to answer these questions in real-time.

Future research could focus on modifying the this compound structure to create imaging probes. This could involve incorporating a fluorescent dye or a positron-emitting radionuclide.

Fluorescent Probes: By attaching a fluorophore, researchers can use techniques like confocal microscopy to visualize the compound's distribution within cells and tissues. nih.govrsc.org This can confirm that the compound reaches its target compartment (e.g., the nucleus or mitochondria) and can be used to develop assays that measure target engagement directly in a cellular context. nih.govrsc.org

Radiolabeled Tracers: Incorporating an isotope like Carbon-11 or Fluorine-18 would allow for positron emission tomography (PET) imaging. This would enable scientists to track the compound's distribution, metabolism, and target binding throughout a living organism, providing invaluable pharmacokinetic and pharmacodynamic data.

These imaging tools would be instrumental in optimizing the compound's properties and validating its mechanism of action in preclinical models.

Exploration of Cooperative Mechanisms with Other Molecular Entities in Biological Systems

Complex diseases like cancer often involve multiple redundant pathways, making them difficult to treat with a single agent. mdpi.com A growing paradigm in drug discovery is the use of combination therapies, where two or more drugs are used together to achieve a synergistic effect.

Future studies should investigate the potential for this compound to work cooperatively with other molecular entities. This could involve combining it with established chemotherapeutic agents, targeted therapies, or immunotherapies. For instance, if the compound inhibits a specific kinase, combining it with another drug that targets a parallel signaling pathway could lead to a more potent antitumor effect and overcome potential resistance mechanisms. mdpi.com High-throughput screening of combination therapies, guided by the biological insights from proteomics and metabolomics studies, could identify powerful synergistic interactions, expanding the therapeutic potential of this promising quinazoline derivative.

Q & A

Q. What are the established synthetic routes for N-benzyl-6-chloro-4-phenylquinazolin-2-amine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline intermediates with benzylamines. For example, analogous procedures (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine synthesis) use 4-chloroquinazoline derivatives reacted with amines in DMF, followed by purification via silica column chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes) . Purity (>95%) is validated using LCMS with trifluoroacetic acid-acetonitrile/water gradients and diode array detection .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 4.9–5.5 ppm) .
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <1 ppm deviation from theoretical values .
  • LCMS : Assess purity under dual gradients (e.g., 4%→100% acetonitrile over 3- and 7-minute runs) .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LCMS tracking .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and scalability?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h at 150°C for Suzuki couplings) .
  • Catalyst screening : Test Pd(dppf)Cl2 vs. Pd(PPh3)4 for cross-coupling efficiency .
  • Solvent optimization : Compare DMF, THF, and 1,4-dioxane/water mixtures for coupling reactions .

Q. How do substituents (e.g., chloro, benzyl) influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-bromo, 4-methoxy) and assay kinase inhibition (e.g., CDC2-like kinase inhibition) .
  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .

Q. What role does density functional theory (DFT) play in understanding electronic properties?

  • Methodological Answer :
  • Exchange-correlation functionals : Apply B3LYP (Becke’s three-parameter hybrid functional) to predict HOMO/LUMO energies and charge distribution .
  • Reactivity analysis : Compare Fukui indices for electrophilic/nucleophilic sites with experimental halogenation outcomes .

Q. How to resolve contradictions between experimental and computational data?

  • Methodological Answer :
  • Error analysis : Re-evaluate basis sets (e.g., 6-31G* vs. def2-TZVP) and solvent models (e.g., PCM vs. SMD) in DFT calculations .
  • Experimental validation : Repeat kinetics studies (e.g., Hammett plots) to correlate substituent effects with computed σ values .

Q. How can hydrogen-bonding patterns inform crystallographic studies?

  • Methodological Answer :
  • Graph-set analysis : Use SHELX software to classify hydrogen-bond motifs (e.g., R22(8) rings) in single-crystal X-ray data .
  • Thermal ellipsoids : Refine anisotropic displacement parameters to assess molecular rigidity .

Q. What strategies assess solubility and formulation stability for in vivo studies?

  • Methodological Answer :
  • Lipophilicity : Measure logP via shake-flask method (octanol/water partition) .
  • Prodrug design : Introduce morpholino or trifluoromethyl groups to enhance metabolic stability .

Q. How to scale up synthesis while minimizing impurities?

  • Methodological Answer :
  • Process chemistry : Optimize stoichiometry (e.g., 1.2 eq boronic acid in Suzuki couplings) and workup (e.g., LiCl washes to remove Pd residues) .
  • Continuous flow : Transition from batch to flow reactors for exothermic steps (e.g., aminations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.